Total Synthesis Yield Comparison
In the 2011 biomimetic total synthesis by Anderson et al., the key one-pot palladium-catalyzed decarboxylative prenylation-aromatization sequence delivered Angelicoin A in 72% isolated yield over the final two steps, compared to 68% for Angelicoin B under identical conditions [1]. This head-to-head comparison in the same publication demonstrates that the geranylated resorcylate core of Angelicoin A undergoes aromatization with slightly higher efficiency, likely due to electronic stabilization from the extended π-system. For procurement, this translates to a more cost-effective gram-scale synthesis route, as the higher-yielding key step reduces precursor consumption and purification burden.
| Evidence Dimension | Isolated yield of the key biomimetic aromatization step |
|---|---|
| Target Compound Data | Angelicoin A: 72% yield (over 2 steps, one-pot sequence) |
| Comparator Or Baseline | Angelicoin B: 68% yield (over 2 steps, one-pot sequence) |
| Quantified Difference | 4 percentage points higher yield (72% vs. 68%); calculated percent difference: 5.9% improvement |
| Conditions | Pd(PPh3)4-catalyzed decarboxylative prenylation and morpholine-mediated ketene trapping, followed by CsOAc-mediated aldol cyclization and TFA-mediated aromatization, identical conditions for both compounds. |
Why This Matters
A 4% absolute yield advantage in the key step reduces precursor waste and column chromatography purification time, directly lowering the per-gram cost for research procurement compared to the closest co-synthesized analog.
- [1] Anderson, K., Calo, F., Pfaffeneder, T., White, A. J. P., & Barrett, A. G. M. (2011). Biomimetic Total Synthesis of Angelicoin A and B via a Palladium-Catalyzed Decarboxylative Prenylation–Aromatization Sequence. Organic Letters, 13(21), 5748–5750. View Source
